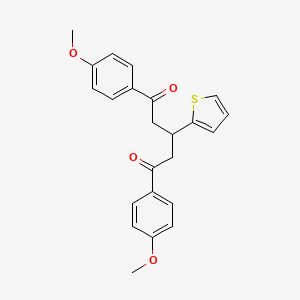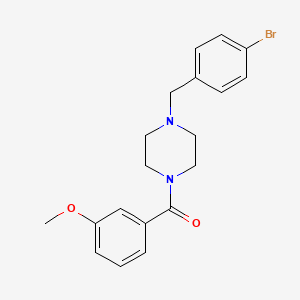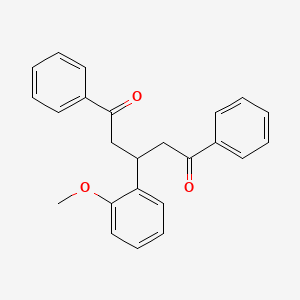
1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione
Descripción general
Descripción
1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione is an organic compound characterized by the presence of two methoxyphenyl groups and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base. For this compound, the reaction involves the condensation of 4-methoxybenzaldehyde with a thiophene-containing ketone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl rings.
Aplicaciones Científicas De Investigación
1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mecanismo De Acción
The mechanism of action of 1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione involves its interaction with various molecular targets. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is attributed to the presence of the conjugated carbonyl groups and the thiophene ring, which facilitate the formation of covalent bonds with biological macromolecules. These interactions can lead to the modulation of cellular pathways and the inhibition of key enzymes involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one: Similar structure but lacks the thiophene ring.
1,5-Bis(4-methoxyphenyl)-3-phenyl-1,5-pentanedione: Contains a phenyl group instead of a thiophene ring.
1,5-Bis(4-methoxyphenyl)-3-methyl-1,4-pentazadiene: Contains a pentazadiene moiety instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 1,5-Bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione imparts unique electronic properties, making it distinct from other similar compounds
Propiedades
IUPAC Name |
1,5-bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4S/c1-26-19-9-5-16(6-10-19)21(24)14-18(23-4-3-13-28-23)15-22(25)17-7-11-20(27-2)12-8-17/h3-13,18H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOJAYNKLUMQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=C(C=C2)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-PHENYL-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3458152.png)
![1-(phenoxyacetyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458162.png)
methanone](/img/structure/B3458177.png)
METHANONE](/img/structure/B3458182.png)
![(4-FLUOROPHENYL){4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}METHANONE](/img/structure/B3458185.png)
METHANONE](/img/structure/B3458188.png)
![1-(3-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3458195.png)
![1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B3458196.png)
![1-(4-Methoxybenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3458214.png)

![2-[2,6-Bis(4-methoxyphenyl)pyridin-4-yl]-1-phenylethanone](/img/structure/B3458230.png)
![2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B3458235.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3458239.png)
